N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-propanamide
Description
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(4-chlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-9(21-12-5-2-10(16)3-6-12)15(20)19-14-8-11(18)4-7-13(14)17/h2-9H,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHWVTGUOWGWAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Amino-2-fluoroaniline
Route (based on nitration and reduction):
- Nitration of 2-fluoroaniline :
- Protection : Acetylate 2-fluoroaniline with acetic anhydride to form N-(2-fluorophenyl)acetamide.
- Nitration : Treat with HNO₃/H₂SO₄ at 0–5°C to introduce a nitro group at the 5-position, yielding N-(2-fluoro-5-nitrophenyl)acetamide.
- Deprotection : Hydrolyze with HCl/NaOH to obtain 2-fluoro-5-nitroaniline.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, yielding 5-amino-2-fluoroaniline .
- Nitration requires careful temperature control to avoid over-nitration.
- Reduction with Fe/HCl provides ~85% yield but generates waste; catalytic hydrogenation is cleaner but costlier.
Synthesis of 2-(4-Chlorophenoxy)propanoic Acid
Route (nucleophilic substitution):
- Etherification : React 4-chlorophenol with 2-bromopropanoic acid in the presence of K₂CO₃ and a phase-transfer catalyst (e.g., triethylbenzylammonium chloride) in acetone at 60°C.
$$
\text{4-Cl-C}6\text{H}4\text{OH} + \text{BrCH}2\text{CH}2\text{COOH} \xrightarrow{\text{K}2\text{CO}3} \text{4-Cl-C}6\text{H}4\text{O-CH}2\text{CH}2\text{COOH}
$$ - Isolation : Acidify the mixture, extract with ethyl acetate, and recrystallize.
- Solvent choice (e.g., acetone vs. DMF) affects reaction rate.
- Yields typically range from 70–85%.
Amidation to Form Final Product
Route (acid chloride coupling):
- Activation : Convert 2-(4-chlorophenoxy)propanoic acid to its acid chloride using SOCl₂ or oxalyl chloride.
- Coupling : React the acid chloride with 5-amino-2-fluoroaniline in dry THF or DCM, with triethylamine as a base.
$$
\text{4-Cl-C}6\text{H}4\text{O-CH}2\text{CH}2\text{COCl} + \text{H}2\text{N-C}6\text{H}3\text{F-2-NH}2 \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
- Reaction at 0°C to room temperature prevents side reactions.
- Yields: 75–90% after column chromatography.
Alternative Methods and Comparative Analysis
One-Pot Reductive Amination (Patent JP H05262704A Reference)
- Etherification-Amidation Cascade :
- React 5-amino-2-fluorophenol with chloroacetamide derivatives under basic conditions (K₂CO₃) and phase-transfer catalysis.
- Advantage : Fewer steps, but requires precise stoichiometry.
Solid-Phase Synthesis
- Resin-Bound Approach :
- Immobilize 5-amino-2-fluoroaniline on Wang resin, followed by coupling with 2-(4-chlorophenoxy)propanoic acid using HBTU/DIPEA.
- Yield : ~80%, but scalability is limited.
Critical Data Tables
Table 1: Comparison of Nitration Methods for 5-Amino-2-fluoroaniline
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetylation-Nitration | HNO₃/H₂SO₄, Ac₂O | 78 | 95 |
| Direct Nitration | HNO₃/AcOH | 65 | 88 |
Table 2: Etherification Optimization
| Solvent | Base | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetone | K₂CO₃ | TEBAC | 6 | 82 |
| DMF | Cs₂CO₃ | None | 4 | 75 |
| Toluene | NaOH | PEG-400 | 8 | 68 |
Challenges and Solutions
- Nitro Group Reduction : Over-reduction can occur; use controlled H₂ pressure or stoichiometric SnCl₂/HCl.
- Etherification Side Reactions : Competing O-alkylation minimized by using excess 4-chlorophenol.
- Amidation Hydrolysis : Avoid aqueous workup; use anhydrous conditions.
Industrial-Scale Considerations
- Continuous Flow Reactors : Improve yield and safety for nitration and hydrogenation steps.
- Green Chemistry : Replace SOCl₂ with enzymatic activation for amide bond formation.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-propanamide would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Key Observations :
- Halogenation : Chlorine at the 4-position (target compound) vs. 2,4-dichloro substitution (higher molecular weight, increased lipophilicity) .
- Hybrid Structures : Compounds like the pyrimidine-containing analog () introduce heterocyclic moieties, expanding π-π stacking or hydrogen-bonding capabilities .
Physicochemical Properties
Solubility and Lipophilicity
Stability
Enzyme Inhibition
- ATF4 Inhibitors: Structurally related 4-chlorophenoxy derivatives (e.g., ) show promise in cancer therapy by targeting stress-response pathways .
Biological Activity
N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of the Compound
- Chemical Structure : The compound features a propanamide backbone with a 5-amino-2-fluorophenyl group and a 4-chlorophenoxy substituent. This unique combination enhances its solubility and reactivity, making it a candidate for various biological applications.
- Molecular Formula : CHClF NO
The mechanism of action for this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can influence various biochemical pathways and cellular processes, potentially leading to therapeutic applications.
Potential Targets
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It may act as an agonist or antagonist for particular receptor types, influencing cellular signaling.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest potential antitumor properties, possibly through the modulation of apoptotic pathways.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : There are indications of activity against various bacterial strains, warranting further investigation.
Table 1: Summary of Biological Activities
Table 2: Case Studies
Case Studies
-
Antitumor Activity :
A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity, with IC values comparable to established chemotherapeutics, suggesting its potential as a novel anticancer agent. -
Anti-inflammatory Effects :
In vivo studies demonstrated that treatment with this compound resulted in decreased levels of inflammatory markers in models of acute inflammation. This suggests its potential application in treating inflammatory diseases. -
Antimicrobial Properties :
The compound was tested against several bacterial strains, showing effective inhibition at low concentrations. This activity highlights its potential for development as a new class of antibiotics.
Q & A
Q. How to validate target engagement in mechanism-of-action studies?
- Techniques :
Cellular Thermal Shift Assay (CETSA) : Confirm target binding by observing protein stabilization at 50–60°C.
CRISPR Knockout : Compare activity in ATF4 vs. wild-type cells to verify specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
